molecular formula C27H27ClN2O4 B10925727 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)-1H-pyrazole

Cat. No.: B10925727
M. Wt: 479.0 g/mol
InChI Key: DDKXMEWWVNLKPX-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER include other diaryl-substituted pyrazoles and quinolines . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-ETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(2-ethylphenyl)pyrazole

InChI

InChI=1S/C27H27ClN2O4/c1-6-17-9-7-8-10-20(17)30-27(19-12-14-22(32-3)24(16-19)34-5)25(28)26(29-30)18-11-13-21(31-2)23(15-18)33-4/h7-16H,6H2,1-5H3

InChI Key

DDKXMEWWVNLKPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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